3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal
Description
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is a complex organic compound featuring an azoxy (-NNO-) group, a 2-oxopropanal (pyruvyl) moiety, and a 2,3-dioxopropyl-substituted phenyl ring. The Z-configuration of the azoxy group indicates specific stereoelectronic properties, which may influence its reactivity and intermolecular interactions.
Properties
CAS No. |
6971-70-6 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[4-(2,3-dioxopropyl)phenyl]-[4-(2,3-dioxopropyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C18H14N2O5/c21-11-17(23)9-13-1-5-15(6-2-13)19-20(25)16-7-3-14(4-8-16)10-18(24)12-22/h1-8,11-12H,9-10H2 |
InChI Key |
WRXHQWBGGZKUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=O)N=[N+](C2=CC=C(C=C2)CC(=O)C=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2,3-dioxopropyl)phenylhydrazine with 4-nitrobenzaldehyde under specific conditions to form the azoxy intermediate. This intermediate is then subjected to further reactions to introduce the oxopropanal group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Hypothetical Reaction Pathways Based on Analogous Systems
While direct data is unavailable, reactions of structurally related compounds suggest potential pathways:
For example:
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Azoxy groups in compounds like 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine undergo ring-opening reactions under acidic or reductive conditions.
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2-Oxopropanal derivatives (e.g., compound 31 in ) participate in HBTU-mediated amide couplings.
Key Limitations:
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No experimental data on the synthesis, stability, or reactivity of the target compound.
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Absence of spectral characterization (e.g., NMR, MS) or computational studies in the reviewed literature.
Recommended Actions:
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Targeted Synthesis Studies :
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Stability Testing :
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Computational Modeling :
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Predict reaction pathways using DFT calculations for azoxy and carbonyl group interactions.
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Scientific Research Applications
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the dioxopropyl and oxopropanal groups can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structural motifs and synthesis methodologies in analogous systems:
(a) Functional Group Analogues
Azoxy-Containing Compounds: The azoxy group (-NNO-) is a redox-active moiety found in dyes, explosives, and coordination ligands. For example, in , the Zn(II) complex incorporates a carboxylate ligand but lacks azoxy functionality. However, azoxy groups in other studies are known to stabilize charge-transfer interactions and enhance thermal stability compared to nitro or azo analogues .
Dioxopropyl and Carbonyl Groups: The 2,3-dioxopropyl and 2-oxopropanal groups suggest similarities to diketones or α-ketoaldehydes. These moieties are prone to keto-enol tautomerism, which can influence reactivity. For instance, in , the carboxylate ligand’s carbonyl groups participate in hydrogen bonding, forming a 3D network . The target compound’s diketone groups may exhibit analogous intermolecular interactions.
(b) Structural Analogues
Aromatic Linkers :
- The biphenyl backbone in the target compound resembles the 4,4'-bipyridyl ligand in ’s Zn(II) complex. While the latter facilitates metal coordination, the former’s phenyl rings may promote π-π stacking or charge-transfer interactions in supramolecular assemblies .
However, their synthetic routes—such as multi-step condensation—may parallel methodologies for synthesizing the target’s azoxy and dioxopropyl groups .
Biological Activity
The compound 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal has attracted attention in recent years due to its potential biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by various research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₄N₂O₅
- Molecular Weight : 338.314 g/mol
- CAS Number : 6971-70-6
The compound features a complex structure that includes an azoxy group and a dioxopropyl moiety, which may contribute to its biological properties.
1. Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant abilities were evaluated through various assays such as:
- DPPH Radical Scavenging Assay
- CUPRAC Assay (Cupric Acid-Reducing Antioxidant Capacity)
These assays showed that derivatives of oxadiazole compounds, closely related to our compound of interest, displayed strong free radical scavenging abilities, indicating potential protective effects against oxidative stress .
2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines:
- Cell Lines Tested : PANC-1 (pancreatic cancer), HEK293 (human embryonic kidney)
Studies have indicated that similar compounds can induce apoptosis in cancer cells via signaling pathways linked to cell death mechanisms. The evidence suggests that our compound may also share this capability due to structural similarities with known anticancer agents .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against a panel of bacteria and fungi. Compounds with related structures have shown varying degrees of activity against:
- Gram-positive Bacteria
- Gram-negative Bacteria
- Fungi (e.g., Candida spp.)
Preliminary results indicate that the presence of specific functional groups in the compound enhances its antimicrobial activity, potentially making it a candidate for further development as an antimicrobial agent .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
